molecular formula C17H17N4O6P B14992812 Dimethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Dimethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B14992812
M. Wt: 404.3 g/mol
InChI Key: BONYGBNLTZGUFH-UHFFFAOYSA-N
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Description

Dimethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a pyridinylmethylamino group, and an oxazolylphosphonate moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the nitrophenyl and pyridinylmethylamino groups. The final step involves the phosphorylation to form the phosphonate ester.

    Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions using nitric acid or other nitrating agents.

    Addition of Pyridinylmethylamino Group: This step involves the nucleophilic substitution reaction where the pyridinylmethylamine is reacted with the oxazole intermediate.

    Phosphorylation: The final step involves the reaction of the intermediate with a phosphorylating agent such as dimethyl phosphite under controlled conditions to yield the desired phosphonate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [2-(4-nitrophenyl)-5-{[(pyridin-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate
  • Dimethyl [2-(4-nitrophenyl)-5-{[(pyridin-4-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Uniqueness

Dimethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the specific positioning of the pyridinylmethylamino group, which can influence its binding affinity and specificity towards molecular targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological mechanisms.

Properties

Molecular Formula

C17H17N4O6P

Molecular Weight

404.3 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C17H17N4O6P/c1-25-28(24,26-2)17-16(19-11-12-4-3-9-18-10-12)27-15(20-17)13-5-7-14(8-6-13)21(22)23/h3-10,19H,11H2,1-2H3

InChI Key

BONYGBNLTZGUFH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)OC

Origin of Product

United States

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